molecular formula C14H15NO2S2 B2661063 4-(naphthalene-1-sulfonyl)thiomorpholine CAS No. 1022346-74-2

4-(naphthalene-1-sulfonyl)thiomorpholine

Cat. No.: B2661063
CAS No.: 1022346-74-2
M. Wt: 293.4
InChI Key: DEAHBIXTJKYPEZ-UHFFFAOYSA-N
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Description

4-(naphthalene-1-sulfonyl)thiomorpholine is an organic compound that features a thiomorpholine ring substituted with a naphthalene-1-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(naphthalene-1-sulfonyl)thiomorpholine typically involves the reaction of thiomorpholine with naphthalene-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(naphthalene-1-sulfonyl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

4-(naphthalene-1-sulfonyl)thiomorpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(naphthalene-1-sulfonyl)thiomorpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1-dioxo-thiomorpholine-4-sulfonyl)-phenylamine
  • 4-(naphthalene-1-sulfonyl)piperidine
  • 4-(naphthalene-1-sulfonyl)morpholine

Uniqueness

4-(naphthalene-1-sulfonyl)thiomorpholine is unique due to the presence of both the thiomorpholine ring and the naphthalene-1-sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-naphthalen-1-ylsulfonylthiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c16-19(17,15-8-10-18-11-9-15)14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAHBIXTJKYPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1S(=O)(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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